molecular formula C11H18N4O2 B13899360 Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate

Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate

Cat. No.: B13899360
M. Wt: 238.29 g/mol
InChI Key: IZUHUDKALLAZTL-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often carried out in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the modulation of various biochemical pathways and result in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
  • Tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
  • Tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

Uniqueness

Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrazolopyrimidine core structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-5-4-6-15-9(14)7-8(12)13-15/h7H,4-6H2,1-3H3,(H2,12,13)

InChI Key

IZUHUDKALLAZTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=CC(=N2)N

Origin of Product

United States

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